molecular formula C24H29N3O2 B2694454 1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878694-06-5

1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Katalognummer: B2694454
CAS-Nummer: 878694-06-5
Molekulargewicht: 391.515
InChI-Schlüssel: GKNGAHCOVYIWKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This product, 1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, is a high-purity chemical compound intended solely for research and development purposes in laboratory settings . The compound features a complex structure comprising a pyrrolidin-2-one core, a benzimidazole group, and a tert-butyl moiety, which may be of significant interest in medicinal chemistry and drug discovery . Compounds containing the pyrrolidin-2-one scaffold have demonstrated relevance in the development of inhibitors for various biological targets, such as epigenetic regulators like bromodomain-containing proteins . Similarly, benzimidazole derivatives are widely explored for their diverse pharmacological activities. Researchers are encouraged to investigate its specific mechanism of action, physicochemical properties, and potential applications in their respective fields. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals .

Eigenschaften

IUPAC Name

1-tert-butyl-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-17-9-5-8-12-21(17)29-14-13-26-20-11-7-6-10-19(20)25-23(26)18-15-22(28)27(16-18)24(2,3)4/h5-12,18H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNGAHCOVYIWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzimidazole core, a pyrrolidinone ring, and an o-tolyloxyethyl moiety, which may contribute to its biological properties.

Chemical Structure and Properties

The compound's molecular formula is C24H29N3O2C_{24}H_{29}N_{3}O_{2}, with a molecular weight of approximately 391.515391.515 g/mol. The structure can be represented as follows:

PropertyValue
IUPAC Name1-tert-butyl-4-[1-[2-(o-tolyloxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Molecular FormulaC24H29N3O2
Molecular Weight391.515 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate various biological pathways, potentially leading to therapeutic effects. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Activity : Potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Properties : Targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. For instance, compounds with a benzimidazole structure have shown promising results in inhibiting cancer cell proliferation. A comparative analysis of similar compounds indicated that modifications in the substituents significantly impact their cytotoxicity against various cancer cell lines.

Compound NameIC50 (µM)Cancer Cell Line
Compound A1.61 ± 0.92A-431 (skin cancer)
Compound B1.98 ± 1.22Jurkat (leukemia)
Target CompoundTBDTBD

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented, suggesting that the presence of the benzimidazole moiety is crucial for activity against certain pathogens. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

A study was conducted using a series of benzimidazole derivatives to evaluate their cytotoxic effects on human cancer cell lines. The results indicated that compounds with similar structural motifs to our target compound exhibited significant cytotoxicity, with IC50 values ranging from 0.50.5 to 55 µM across different cell lines.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives of benzimidazole were screened against several bacterial strains, including E. coli and S. aureus. The results demonstrated that certain modifications enhanced antimicrobial activity significantly, suggesting a structure-activity relationship (SAR) where the presence of specific functional groups improved efficacy.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

  • Lipophilicity: The tert-butyl group (logP ~2.5) and aryloxyethyl chains significantly influence logP. For example, the 4-methoxyphenoxy analog (logP ~1.8) is less lipophilic than the o-tolyloxy derivative (logP ~2.3) due to polar methoxy substitution .
  • Solubility : Compounds with para-substituted aryloxy groups (e.g., 4-methoxy) exhibit higher aqueous solubility (~15 µM) compared to ortho-substituted analogs (~5 µM) due to reduced steric hindrance .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis typically involves constructing the benzimidazole core first, followed by coupling to the pyrrolidinone ring. Critical steps include:

  • Benzimidazole formation : Use of 1,2-diaminobenzene derivatives with carbonyl-containing reagents under acidic conditions (e.g., HCl/EtOH) .
  • Alkylation of the benzimidazole : Reaction with 2-(o-tolyloxy)ethyl halides requires precise control of reaction time (12–24 hr) and temperature (60–80°C) to avoid side products .
  • Pyrrolidinone ring introduction : Cyclization via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like K2_2CO3_3 or Pd-based systems .
    Purity challenges : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water) is essential to achieve >95% purity .

Basic: Which analytical methods are most reliable for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1^1H NMR .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z ~463 for C27_{27}H31_{31}N3_3O2_2) .
  • X-ray crystallography : Resolves 3D structure and hydrogen-bonding patterns (e.g., torsion angles between benzimidazole and pyrrolidinone rings) .

Basic: What safety protocols are critical during handling?

  • Thermal hazards : Avoid ignition sources (P210) and store at ≤25°C .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact (P102, P201) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design assays to evaluate its anticancer activity?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure. Compare IC50_{50} values to reference drugs (e.g., doxorubicin) .
  • Mechanistic studies :
    • Apoptosis: Flow cytometry with Annexin V/PI staining.
    • Cell cycle analysis: Propidium iodide staining and PI3K/Akt pathway inhibition assays .
  • In vivo models : Xenograft studies in mice (dosage: 10–50 mg/kg/day) with toxicity monitoring (e.g., liver/kidney function tests) .

Advanced: How do substituents (e.g., o-tolyloxy vs. fluorophenyl) affect bioactivity?

  • Electron-withdrawing groups (e.g., fluorine at para position): Enhance binding to kinase ATP pockets (e.g., IC50_{50} reduced by 30% compared to methyl groups) .
  • Bulkier substituents (e.g., tert-butyl): Improve metabolic stability but may reduce solubility (logP increases by ~0.5 units) .
  • O-Tolyloxy vs. phenoxy : The methyl group in o-tolyloxy enhances π-π stacking with aromatic residues in target proteins .

Advanced: What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17). The benzimidazole moiety often occupies the hydrophobic pocket .
  • DFT calculations : B3LYP/6-31G(d) level optimizations reveal charge distribution and H-bond donor/acceptor sites (e.g., pyrrolidinone carbonyl as H-bond acceptor) .

Advanced: How to resolve contradictions in biological data across substituent variants?

  • Dose-response curves : Re-test compounds under standardized conditions (e.g., 10 µM–100 µM range, 24–72 hr exposure) .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .
  • Solubility adjustments : Compare activity in DMSO vs. cyclodextrin-based formulations to rule out solvent artifacts .

Advanced: What challenges arise during scale-up, and how are they mitigated?

  • Low yields in alkylation : Optimize stoichiometry (1.2:1 benzimidazole:alkylating agent) and use phase-transfer catalysts (e.g., TBAB) .
  • Purification bottlenecks : Switch from column chromatography to preparative HPLC for >10 g batches .

Advanced: How does crystallography aid in understanding its reactivity?

  • Torsion angle analysis : Angles >30° between benzimidazole and pyrrolidinone rings correlate with reduced planarity and altered electronic properties .
  • Hydrogen-bond networks : Intermolecular H-bonds (e.g., N–H···O=C) stabilize crystal packing, influencing solubility and melting points .

Advanced: What interdisciplinary applications are emerging for this compound?

  • Material science : As a ligand for luminescent metal-organic frameworks (MOFs) due to π-conjugated systems .
  • Antimicrobial coatings : Functionalize surfaces (e.g., medical devices) via covalent immobilization, reducing bacterial adhesion by >50% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.